(S)-FTY-720 Vinylphosphonate

S1P receptor pharmacology GPCR antagonism sphingolipid signaling

(S)-FTY-720 Vinylphosphonate (CAS 1142015-13-1) is a chiral vinylphosphonate analogue of the immunosuppressive agent FTY720 (Fingolimod). It is a non-hydrolyzable phosphonate that replaces the C–O–P bond of FTY720-phosphate with a C–C–P bond, conferring resistance to lipid phosphate phosphatases.

Molecular Formula C20H34NO4P
Molecular Weight 383.469
CAS No. 1142015-13-1
Cat. No. B571279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-FTY-720 Vinylphosphonate
CAS1142015-13-1
SynonymsP-[(1E,3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]phosphonic Acid
Molecular FormulaC20H34NO4P
Molecular Weight383.469
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N
InChIInChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1
InChIKeyYWQUROWPKWKDNA-APHAIJBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-FTY-720 Vinylphosphonate (CAS 1142015-13-1): Chiral Phosphonate S1P Modulator for Sphingolipid Research


(S)-FTY-720 Vinylphosphonate (CAS 1142015-13-1) is a chiral vinylphosphonate analogue of the immunosuppressive agent FTY720 (Fingolimod). It is a non-hydrolyzable phosphonate that replaces the C–O–P bond of FTY720-phosphate with a C–C–P bond, conferring resistance to lipid phosphate phosphatases [1]. Unlike FTY720-phosphate, which acts as an agonist at S1P1,3,4,5 receptors, (S)-FTY-720 vinylphosphonate is a pan-antagonist of S1P1,3,4 and a partial antagonist of S1P2,5, and also functions as an allosteric, uncompetitive inhibitor of sphingosine kinase 1 (SK1), promoting its proteasomal degradation [2][3]. The compound carries the (S) stereochemical configuration at the C2 position and a trans (E) vinylphosphonate group, yielding molecular formula C20H34NO4P (MW 383.46) .

Why FTY720 or FTY720-Phosphate Cannot Substitute for (S)-FTY-720 Vinylphosphonate in S1P Signaling Research


The S1P signaling axis encompasses multiple receptor subtypes (S1P1–5), the biosynthetic enzyme SK1, and the lysophospholipase D autotaxin. FTY720 and its phosphorylated metabolite FTY720-P are agonists at S1P1,3,4,5 and competitively inhibit SK1 at the catalytic site, while (S)-FTY-720 vinylphosphonate acts as a pan-antagonist at S1P1,3,4 and an uncompetitive, allosteric inhibitor of SK1 [1][2]. These opposing pharmacological modes at S1P receptors and fundamentally different SK1 inhibition mechanisms mean that substituting FTY720 or FTY720-P for (S)-FTY-720 vinylphosphonate can invert experimental outcomes—especially in assays involving functional antagonism versus agonism, receptor internalization kinetics, or SK1 allosteric regulation. Additionally, the phosphonate bond renders the compound resistant to lipid phosphate phosphatases that rapidly degrade FTY720-P, altering effective exposure in cellular and in vivo settings [3].

Quantitative Differentiation Evidence for (S)-FTY-720 Vinylphosphonate vs. Closest Analogs


S1P Receptor Pan-Antagonism vs. FTY720-Phosphate Agonism: Ki Determination Across S1P1,3,4

In Ca²⁺ mobilization assays using HTC4 cells stably expressing individual EDG-family S1P receptors, (S)-FTY-720 vinylphosphonate failed to activate any of the five S1P GPCRs and instead acted as a full antagonist of S1P1, S1P3, and S1P4, with Ki values of 384 nM, 39 nM, and 1190 nM, respectively, and as a partial antagonist of S1P2 and S1P5 [1]. By contrast, FTY720 (S)-phosphate (the active metabolite of FTY720) is a full agonist at S1P1, S1P3, S1P4, and S1P5, with IC50 values of 2.1, 5.9, 23, and 2.2 nM, respectively [2]. The (R)-enantiomer of FTY-720 vinylphosphonate is a full agonist of S1P1 with an EC50 of 20 ± 3 nM, further highlighting the enantioselective functional switch from agonism to antagonism conferred by the (S) configuration [1].

S1P receptor pharmacology GPCR antagonism sphingolipid signaling

SK1 Inhibition: Uncompetitive Allosteric Mechanism vs. FTY720 Competitive Catalytic-Site Inhibition

Enzyme kinetic analysis using purified recombinant SK1 revealed that (S)-FTY-720 vinylphosphonate is an uncompetitive inhibitor with respect to sphingosine, with a Kiu of 14.5 ± 4.4 μM, indicating binding to a putative allosteric site contingent on formation of the enzyme–sphingosine complex [1]. At a fixed sphingosine concentration of 10 μM, the compound inhibited SK1 with an IC50 of 20 ± 1.1 μM and a Hill coefficient of 1.9 ± 0.2, consistent with positive cooperativity at the allosteric site [1]. In contrast, FTY720 (Fingolimod) is a competitive inhibitor of SK1 with respect to sphingosine, exhibiting a Kic of 2.0 ± 0.5 μM—binding directly to the catalytic site [1]. The reference SK1 inhibitor SKi is a mixed inhibitor with Kic = 17.0 ± 3.5 μM and Kiu = 48.3 ± 11.5 μM [1]. At 50 μM, (S)-FTY-720 vinylphosphonate inhibited stably overexpressed SK1 in HEK 293 cells by approximately 80% [1].

sphingosine kinase 1 inhibition allosteric regulation enzyme kinetics

SK1 Proteasomal Degradation with Dual Functional Consequence: Enzyme Knockdown and Androgen Receptor Down-Regulation

In human pulmonary artery smooth muscle cells (hPASMC), both FTY720 and (S)-FTY-720 vinylphosphonate at 10 μM (24 h treatment) induced proteasomal degradation of SK1a protein, an effect blocked by the proteasome inhibitor MG132 (10 μM) [1]. In androgen-independent LNCaP-AI prostate cancer cells, (S)-FTY-720 vinylphosphonate uniquely induced apoptosis, as evidenced by PARP cleavage, and also promoted down-regulation of the androgen receptor—an effect not produced by FTY720 alone in this cellular context [2]. Furthermore, (S)-FTY-720 vinylphosphonate induced a measurable increase in C16:0-ceramide levels in LNCaP-AI cells, coinciding with apoptotic induction, establishing a dual mechanism of SK1 protein elimination plus pro-apoptotic sphingolipid remodeling [3].

SK1 proteasomal degradation androgen receptor prostate cancer

In Vivo Lymphopenia Kinetics: Transient vs. Durable Lymphopenia Compared to FTY720-Phosphate

In C57BL/6 mice, a single intraperitoneal dose of 1 mg/kg of either (R)- or (S)-FTY-720 vinylphosphonate induced significant peripheral lymphopenia at 6 h post-injection, comparable to FTY720-P (1 mg/kg, i.p.). However, by 24 h post-injection, lymphocyte counts in mice treated with either vinylphosphonate enantiomer had fully recovered to pre-treatment levels (no significant difference from baseline), whereas mice treated with FTY720-P exhibited sustained, durable lymphopenia that remained significantly suppressed at 24 h [1]. This demonstrates that the vinylphosphonate scaffold produces a transient, reversible pharmacological effect in vivo, in stark contrast to the prolonged receptor internalization and degradation induced by FTY720-P.

peripheral lymphopenia in vivo pharmacology lymphocyte egress

Anti-Apoptotic Cytoprotection in IEC-6 Cells via Non-S1P1 Pathway: Enantioselective Efficacy at Sub-Micromolar Concentrations

In camptothecin-treated (20 μM, 5 h) IEC-6 rat intestinal epithelial cells—which lack detectable S1P1 transcripts and primarily express S1P2 and trace S1P5—both (R)- and (S)-FTY-720 vinylphosphonates dose-dependently attenuated camptothecin-induced DNA fragmentation, with maximum protection observed at 300 nM; the protective effect diminished at higher concentrations (bell-shaped dose-response) [1]. Notably, (S)-FTY-720 vinylphosphonate achieved this cytoprotection despite its inability to activate S1P1, and in cells where S1P1 is not expressed, indicating an S1P1-independent, likely S1P2/S1P5-mediated mechanism [1]. In the J. Org. Chem. 2009 synthesis paper, (S)-5 (the same compound) was reported to elicit a potent anti-apoptotic effect in the IEC-6 camptothecin model, while its (R) enantiomer did not—establishing that the anti-apoptotic activity is enantioselective in the (S) configuration [2]. This contrasts with FTY720-P, whose anti-apoptotic effects are primarily S1P1-mediated.

anti-apoptotic cytoprotection IEC-6 intestinal epithelial cells S1P2 receptor

Dual Autotaxin (LysoPLD) Inhibition: An Additional Pharmacological Target Not Shared by FTY720-Phosphate

Both (R)- and (S)-FTY-720 vinylphosphonate enantiomers dose-dependently inhibited recombinant autotaxin (lysophospholipase D), the enzyme responsible for extracellular lysophosphatidic acid (LPA) production, with Ki values in the low micromolar range [1]. The two enantiomers exhibited different enzyme kinetic mechanisms of autotaxin inhibition, suggesting stereospecific binding modes [1]. In contrast, FTY720 (S)-phosphate has not been reported to inhibit autotaxin at pharmacologically relevant concentrations—its primary mechanism is S1P receptor agonism and functional antagonism via receptor internalization. This makes (S)-FTY-720 vinylphosphonate a dual-pathway modulator capable of simultaneously blocking S1P receptor signaling and attenuating LPA production via autotaxin inhibition, a pharmacological profile unique among the FTY720 analog series.

autotaxin inhibition lysophospholipase D LPA signaling

High-Value Application Scenarios for (S)-FTY-720 Vinylphosphonate Based on Quantitative Differentiation Evidence


S1P Receptor Subtype Functional Profiling: Pan-Antagonist for Isolating Non-S1P1,3,4 Signaling Pathways

Investigators seeking to attribute biological responses to specific S1P receptor subtypes can deploy (S)-FTY-720 vinylphosphonate as a pan-antagonist tool (Ki = 39–1190 nM across S1P1,3,4; partial antagonist at S1P2,5) to block S1P1,3,4 signaling while leaving S1P2- and S1P5-mediated pathways partially intact [1]. In IEC-6 cells that lack S1P1 and express S1P2 and trace S1P5, the compound's anti-apoptotic effect at 300 nM (despite its S1P1 antagonism) provides a clean system for isolating S1P2/S1P5-dependent cytoprotection [2]. This application scenario is not achievable with FTY720-P, which activates S1P1,3,4,5 as an agonist, nor with the (R)-vinylphosphonate enantiomer, which is an S1P1 agonist (EC50 20 nM) [1].

SK1 Allosteric Site Mapping and Autoinhibition Mechanism Studies in Cancer Biology

The uncompetitive inhibition mode of (S)-FTY-720 vinylphosphonate (Kiu = 14.5 ± 4.4 μM; Hill coefficient = 1.9 ± 0.2) makes it the only available probe for SK1 allosteric site studies [1]. Because the compound binds SK1 only after the enzyme–sphingosine complex forms, and exhibits positive cooperativity, it stabilizes an autoinhibited conformation that enhances the enzyme's intrinsic autoinhibitory mechanism [1]. This property is uniquely suited for mapping allosteric regulatory sites on SK1, studying SK1 oligomerization dynamics (minimally a dimer), and screening for allosteric site mutations that alter inhibitor sensitivity—applications that competitive inhibitors like FTY720 (Kic = 2.0 μM) and SKi (Kic = 17.0 μM) cannot address because they bind the catalytic site [1].

Androgen-Independent Prostate Cancer: Dual SK1 Degradation and Androgen Receptor Targeting

In androgen-independent LNCaP-AI prostate cancer models, (S)-FTY-720 vinylphosphonate (10 μM) uniquely induces both proteasomal degradation of SK1 and down-regulation of the androgen receptor, coupled with C16:0-ceramide elevation and apoptotic PARP cleavage [1][2]. FTY720 alone degrades SK1 but does not trigger apoptosis or androgen receptor loss in this context, making (S)-FTY-720 vinylphosphonate the preferred tool for studying the intersection of sphingolipid signaling and androgen receptor biology in castration-resistant prostate cancer [1]. Its SK1 degradation effect is blocked by MG132, confirming a proteasome-dependent mechanism that can be experimentally modulated [2].

Acute Reversible In Vivo S1P Modulation Without Persistent Immunosuppression

For in vivo studies requiring acute, reversible modulation of S1P receptor function without long-lasting lymphopenia, (S)-FTY-720 vinylphosphonate (1 mg/kg, i.p.) provides a transient lymphopenic effect that resolves fully by 24 h, in contrast to FTY720-P which maintains durable lymphocyte suppression beyond 24 h [1]. This pharmacokinetic–pharmacodynamic profile is ideal for experimental designs involving repeated dosing with washout periods, studies of lymphocyte trafficking kinetics, acute lung injury models, and any protocol where persistent immunosuppression would confound readouts or compromise animal welfare. The compound's phosphonate stability (resistance to lipid phosphate phosphatases) ensures that its in vivo duration of action is governed by clearance rather than enzymatic degradation of the phosphate moiety [2].

Quote Request

Request a Quote for (S)-FTY-720 Vinylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.